N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide
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Overview
Description
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide is a synthetic compound that belongs to the class of organic compounds known as amides. This compound features a piperidine ring, a thiophene ring, and a butanamide moiety, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide typically involves multi-step organic reactions. One common method includes the coupling of a piperidine derivative with a thiophene derivative under specific reaction conditions. The process often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography might be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The piperidine and thiophene rings may interact with enzymes or receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and thiophene rings makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C15H24N2OS |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)butanamide |
InChI |
InChI=1S/C15H24N2OS/c1-2-7-15(18)16-12-13(14-8-6-11-19-14)17-9-4-3-5-10-17/h6,8,11,13H,2-5,7,9-10,12H2,1H3,(H,16,18) |
InChI Key |
CQXYEGRMFLLECP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=CS1)N2CCCCC2 |
Origin of Product |
United States |
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